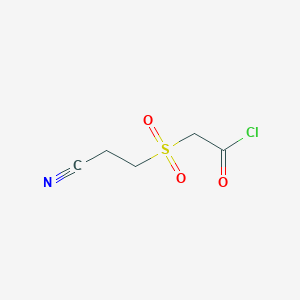

(2-Cyanoethanesulfonyl)acetyl chloride

Description

Properties

CAS No. |

56796-12-4 |

|---|---|

Molecular Formula |

C5H6ClNO3S |

Molecular Weight |

195.62 g/mol |

IUPAC Name |

2-(2-cyanoethylsulfonyl)acetyl chloride |

InChI |

InChI=1S/C5H6ClNO3S/c6-5(8)4-11(9,10)3-1-2-7/h1,3-4H2 |

InChI Key |

VXAHRCKMLLLNKP-UHFFFAOYSA-N |

Canonical SMILES |

C(CS(=O)(=O)CC(=O)Cl)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s uniqueness lies in its hybrid structure, combining sulfonyl chloride, cyano, and acyl chloride groups. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Group Comparison

| Compound Name | Molecular Formula | Key Functional Groups | Notable Substituents |

|---|---|---|---|

| (2-Cyanoethanesulfonyl)acetyl chloride | C₅H₆ClNO₃S | Sulfonyl chloride, acyl chloride, cyano | Cyanoethyl |

| Chloroacetyl chloride (CAC) | C₂H₂Cl₂O | Acyl chloride, chloro | Chloromethyl |

| Dichloroacetyl chloride (DCAC) | C₂HCl₃O | Acyl chloride, dichloro | Dichloromethyl |

| 2-Chloroethanesulfonyl chloride | C₂H₄Cl₂O₂S | Sulfonyl chloride, chloro | Chloroethyl |

| Acetyl chloride | C₂H₃ClO | Acyl chloride | None |

| 2-(Diisopropylamino)ethyl chloride | C₈H₁₈ClN | Chloro, tertiary amine | Diisopropylaminoethyl |

Key Observations :

- Steric Effects: The cyanoethyl chain introduces steric bulk compared to simpler chloroethyl analogues (e.g., 2-chloroethanesulfonyl chloride), which may hinder reactions at the sulfonyl site .

- Dual Reactivity : Unlike acetyl chloride (C₂H₃ClO), which only has an acyl chloride group, the target compound’s dual functional groups enable sequential or orthogonal reactions, such as sulfonylation followed by acylation .

Table 2: Hazard Comparison

Notes:

- Like acetyl chloride, it is expected to react violently with water, releasing hydrogen chloride gas .

Q & A

Q. Basic Research Focus

- Storage Environment: Keep in amber glass bottles under inert gas (Ar) at –20°C . Desiccants (e.g., P₂O₅) prevent moisture ingress .

- Container Integrity: Use PTFE-lined caps to avoid corrosion. Regularly inspect seals for leaks .

- Shelf Life: Stability >6 months when stored at –20°C with <1% water content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.